3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde
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Overview
Description
3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclohexylmethoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The tert-butyl and cyclohexylmethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl and cyclohexylmethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-2-methoxybenzaldehyde: Similar structure but lacks the cyclohexyl group.
2-(Cyclohexylmethoxy)benzaldehyde: Similar structure but lacks the tert-butyl group.
3-(tert-Butyl)benzaldehyde: Lacks both the cyclohexyl and methoxy groups.
Uniqueness
3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde is unique due to the combination of the tert-butyl and cyclohexylmethoxy groups on the benzaldehyde core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-2-(cyclohexylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18(2,3)16-11-7-10-15(12-19)17(16)20-13-14-8-5-4-6-9-14/h7,10-12,14H,4-6,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIRJJTTWWCRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2CCCCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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